2-Acetylphenyl benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31880. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

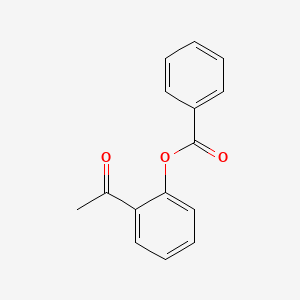

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-acetylphenyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVPPUDQJRWOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884026 | |

| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4010-33-7 | |

| Record name | 1-[2-(Benzoyloxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4010-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2-(benzoyloxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004010337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Benzoyloxy)acetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[2-(benzoyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(Benzoyloxy)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Synthesis Pathway: Schotten-Baumann Reaction

An in-depth technical guide on the synthesis of 2-acetylphenyl benzoate (B1203000), designed for researchers, scientists, and drug development professionals. This document outlines the core synthesis mechanism, presents quantitative data in a structured format, provides detailed experimental protocols, and includes mandatory visualizations of the reaction pathway and experimental workflow.

The most common and direct method for synthesizing 2-acetylphenyl benzoate is through the esterification of 2-hydroxyacetophenone (B1195853) with benzoyl chloride.[1] This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of alcohols or phenols with an acid chloride in the presence of a base.[2][3][4] The base, typically aqueous sodium hydroxide (B78521) or pyridine (B92270), serves a dual purpose: it deprotonates the phenol (B47542) to form a more potent nucleophile and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[5][6]

Synthesis Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:

-

Deprotonation: The base (pyridine in this example) deprotonates the hydroxyl group of 2-hydroxyacetophenone, forming a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbonyl carbon of benzoyl chloride. This step forms a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion is eliminated as a leaving group.

-

Final Product Formation: The final product, this compound, is formed. The pyridine cation and the chloride anion combine to form pyridinium (B92312) chloride.

The reaction is typically exothermic.[7]

Quantitative Data Summary

The following table summarizes key quantitative data from a representative experimental protocol for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Hydroxyacetophenone | 13.6 g (0.1 mole) | [8] |

| Benzoyl Chloride | 21.1 g (0.15 mole) | [8] |

| Pyridine (Base/Solvent) | 20 mL | [8] |

| Reaction Conditions | ||

| Temperature | Spontaneous rise, then ambient | [8][9] |

| Reaction Time | ~15 minutes | [8][9] |

| Product Information | ||

| Product Name | 2-Benzoyloxyacetophenone | [8] |

| Molecular Formula | C₁₅H₁₂O₃ | [5][10] |

| Molecular Weight | 240.25 g/mol | [5][7] |

| Yield (Crude) | 22-23 g | [8] |

| Yield (Recrystallized) | 19-20 g (79-83%) | [8] |

| Melting Point (Crude) | 81-87°C | [8] |

| Melting Point (Pure) | 87-88°C | [8] |

| Appearance | White crystals | [8] |

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses for the preparation of o-benzoyloxyacetophenone (this compound).[8]

Materials:

-

2-hydroxyacetophenone (13.6 g, 0.1 mole)

-

Benzoyl chloride (21.1 g, 0.15 mole)

-

Pyridine (20 mL)

-

3% Hydrochloric acid (600 mL)

-

Crushed ice (200 g)

-

Methanol (B129727) (for washing and recrystallization)

-

Water

Procedure:

-

Reaction Setup: In a 100-mL conical flask, combine 2-hydroxyacetophenone (13.6 g) and pyridine (20 mL).[8]

-

Reagent Addition: Add benzoyl chloride (21.1 g) to the solution. Fit the flask with a calcium chloride drying tube.[7][8]

-

Reaction: Gently swirl the flask. An exothermic reaction will occur, causing the temperature to rise spontaneously. The reaction is typically complete in about 15 minutes when no further heat is evolved.[8][11]

-

Quenching and Precipitation: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing 600 mL of 3% hydrochloric acid and 200 g of crushed ice.[7][8] A solid precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[7][8]

-

Washing: Wash the collected solid first with approximately 20 mL of ice-cold methanol and then with 20 mL of water.[7][8]

-

Drying: Suction the product as dry as possible and then allow it to air-dry completely. The yield of the crude product is typically 22-23 g.[8]

-

Purification: Recrystallize the crude solid from approximately 25 mL of methanol to obtain pure this compound as white crystals. The final yield of the pure product is typically 19-20 g (79-83%).[8]

Alternative Synthetic Routes

While direct esterification is the primary method, the precursor 2-hydroxyacetophenone can be synthesized via the Fries Rearrangement . This organic reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[12][13][14] For instance, phenyl acetate (B1210297) can be converted into a mixture of ortho- and para-hydroxyacetophenone.[12][13] The desired ortho-isomer (2-hydroxyacetophenone) can then be separated and used as the starting material for the Schotten-Baumann esterification described above.[15] The reaction temperature can influence the ratio of ortho and para products, with higher temperatures generally favoring the ortho-isomer.[12][13]

References

- 1. Solved Propose a synthesis of this compound | Chegg.com [chegg.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 4010-33-7 [smolecule.com]

- 6. byjus.com [byjus.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. mentis.uta.edu [mentis.uta.edu]

- 12. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 13. pharmdguru.com [pharmdguru.com]

- 14. byjus.com [byjus.com]

- 15. benchchem.com [benchchem.com]

The Discovery and Enduring Relevance of 2-Acetylphenyl Benzoate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetylphenyl benzoate (B1203000), a seemingly unassuming aromatic ester, holds a significant place in the historical tapestry of organic synthesis. Its discovery is intrinsically linked to the pioneering explorations of flavonoid chemistry that burgeoned in the late 19th and early 20th centuries. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for 2-acetylphenyl benzoate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental protocols, comparative quantitative data, and the logical workflows of its synthesis.

Historical Context and Discovery

The emergence of this compound as a compound of interest can be traced back to the foundational work on flavone (B191248) synthesis. At the forefront of this research was Polish chemist Stanislaus von Kostanecki, whose work between 1898 and 1899 laid the groundwork for the production of flavones from o-hydroxyacetophenone derivatives.[1] In this context, this compound and similar esters were recognized as crucial intermediates.

Later, the Allan-Robinson synthesis, developed in 1924, further solidified the importance of such precursors by employing aromatic anhydrides in flavone synthesis.[1] These early investigations established this compound not merely as a synthetic stepping stone but also as a key molecule for studying intramolecular cyclization and the electronic effects in ortho-substituted esters.[1] Its unique structure, combining an acetyl group and a benzoate moiety on a phenyl ring, has made it a subject of continued interest for its potential biological activities.[1][2]

Synthetic Methodologies: A Quantitative Comparison

Several synthetic routes to this compound have been developed, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as desired yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the most common synthetic approaches.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Melting Point (°C) |

| Direct Esterification | 2-Hydroxyacetophenone (B1195853), Benzoic Acid | Sulfuric Acid or Phosphorus Pentoxide | Cyclohexane (optional, for water removal) | 80-85 | 12 hours | ~78 | 87-88[3] |

| Benzoylation with Benzoyl Chloride | 2-Hydroxyacetophenone, Benzoyl Chloride | Pyridine (B92270) | Pyridine | 25 (exothermic, then ambient) | 1 hour | up to 86 | 87-88[3] |

| Fries Rearrangement (of phenyl acetate (B1210297) to precursor) | p-Cresyl Acetate (to generate a precursor) | Aluminum Chloride (anhydrous) | None | 120-150 | 45 min - 6 h | ~92 (for precursor) | 45-50 (for precursor) |

Experimental Protocols

Direct Esterification of 2-Hydroxyacetophenone

This classical method involves the acid-catalyzed reaction between 2-hydroxyacetophenone and benzoic acid.[1]

Materials:

-

2-Hydroxyacetophenone

-

Benzoic Acid

-

Concentrated Sulfuric Acid (or Phosphorus Pentoxide)

-

Toluene (or Cyclohexane)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask with reflux condenser and Dean-Stark trap (optional)

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine 2-hydroxyacetophenone (1 equivalent) and benzoic acid (1.2 equivalents) in toluene.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux. If using a Dean-Stark trap, monitor the collection of water to drive the reaction to completion.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid and remove unreacted benzoic acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis via Benzoylation of 2-Hydroxyacetophenone

This high-yield method utilizes the more reactive benzoyl chloride in the presence of a base.[2]

Materials:

-

2-Hydroxyacetophenone (2.72 g, 20.0 mmol)

-

Pyridine (5 mL)

-

Benzoyl Chloride (4.22 g, 30.0 mmol)

-

3% Hydrochloric Acid (~120 mL)

-

Crushed Ice (~40 g)

-

Ice-cold Methanol (B129727) (~5 mL)

-

Water

-

Conical flask with a calcium chloride drying tube

-

Büchner funnel and filter paper

-

Beaker

Procedure:

-

Dissolve 2-hydroxyacetophenone in pyridine in a conical flask.

-

Add benzoyl chloride to the solution using a Pasteur pipette.

-

Fit the flask with a calcium chloride drying tube and swirl. An exothermic reaction will occur.

-

Allow the reaction to stand for 20 minutes, or until no further heat is evolved.[2]

-

Pour the reaction mixture into a beaker containing the 3% HCl and crushed ice.[2]

-

Once all the ice has melted, collect the precipitated solid by vacuum filtration.[2]

-

Wash the product with ice-cold methanol followed by water.[2] The resulting solid is this compound.

Fries Rearrangement to a Precursor Followed by Esterification

The Fries rearrangement is a classic method for the preparation of hydroxyaryl ketones. In the context of this compound, it can be used to synthesize the 2-hydroxyacetophenone precursor, which is then esterified.[4]

Step 1: Synthesis of 2-Hydroxy-5-methylacetophenone via Fries Rearrangement [4]

Materials:

-

p-Cresyl acetate

-

Anhydrous Aluminum Chloride

-

Ice

-

Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Oil bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, place p-cresyl acetate.

-

Carefully add anhydrous aluminum chloride.

-

Heat the reaction mixture in an oil bath at 140-150°C for 5-6 hours, monitoring by TLC.[4]

-

Upon completion, quench the reaction by carefully adding crushed ice.

-

Decompose the reaction mixture with ice-cold water containing a small amount of HCl.[4]

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-hydroxy-5-methylacetophenone.[4]

Step 2: Esterification of the Precursor

The resulting hydroxyacetophenone derivative can then be esterified using the benzoylation protocol described above to yield the corresponding this compound analog.

Logical and Signaling Pathways

Synthesis Workflow

The synthesis of this compound can be visualized as a series of logical steps from starting materials to the final product. The following diagram illustrates a general workflow.

Caption: General workflow for the synthesis of this compound.

Role in Baker-Venkataraman Rearrangement

This compound is a key starting material for the Baker-Venkataraman rearrangement, which is used to synthesize 1,3-diketones, important precursors for flavones and chromones.

Caption: Role of this compound in the Baker-Venkataraman rearrangement.

Putative Anti-Inflammatory Signaling Pathway

Derivatives of this compound have shown potential in inhibiting pro-inflammatory mediators.[1] While the specific interactions of this compound are not fully elucidated, a general representation of the NF-κB signaling pathway, a key regulator of inflammation, is shown below. It is hypothesized that compounds like this compound may modulate this pathway.

Caption: Putative modulation of the NF-κB inflammatory pathway.

UVA Absorption via Keto-Enol Tautomerism

This compound has been identified as a potential UVA absorber.[2] This property is often attributed to the ability of a molecule to undergo keto-enol tautomerism, which allows for the dissipation of UV energy.

Caption: Proposed mechanism of UVA absorption via keto-enol tautomerism.

Conclusion

This compound, a molecule with a rich history rooted in the early days of flavonoid chemistry, continues to be a compound of interest for its synthetic utility and potential biological applications. This technical guide has provided an in-depth overview of its discovery, detailed experimental protocols for its synthesis, a comparative analysis of synthetic methods, and a visualization of the logical and signaling pathways in which it is involved. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of the history and synthesis of such foundational molecules is invaluable for the development of new and innovative chemical entities.

References

An In-depth Technical Guide to (2-acetylphenyl) benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential mechanisms of action of (2-acetylphenyl) benzoate (B1203000) (CAS No: 4010-33-7). This aromatic ester is a subject of interest due to its potential applications as a UVA absorber and as a scaffold for the development of anti-inflammatory agents. This document consolidates available data on its characterization, provides a detailed experimental protocol for its synthesis, and illustrates its proposed biological and photophysical mechanisms through pathway and workflow diagrams. All quantitative data are presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

(2-acetylphenyl) benzoate is an organic compound with the molecular formula C15H12O3. It is comprised of a benzoate group attached to a 2-acetylphenyl moiety. Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers and Properties of (2-acetylphenyl) benzoate

| Property | Value | Reference |

| IUPAC Name | (2-acetylphenyl) benzoate | |

| CAS Number | 4010-33-7 | |

| Molecular Formula | C15H12O3 | |

| Molecular Weight | 240.25 g/mol | |

| Canonical SMILES | CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2 | [1] |

| InChI Key | UEVPPUDQJRWOLT-UHFFFAOYSA-N |

Table 2: Physical and Spectroscopic Data of (2-acetylphenyl) benzoate

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 87-88 °C | [2] |

| Boiling Point | 420 °C at 760 mmHg | [1] |

| Density | 1.175 g/cm³ | [1] |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 8.21 (d, J=7.75 Hz, 2H), 7.85 (dd, J=7.75, 1.5 Hz, 1H), 7.65 (t, J=7.5 Hz, 1H), 7.58 (dt, J=7.75, 1.5 Hz, 1H), 7.53 (t, J=7.5 Hz, 2H), 7.35 (dt, J=8.0, 0.5 Hz, 1H), 7.25 (dd, J=8.0, 0.5 Hz, 1H), 2.53 (s, 3H) | |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 197.6, 165.2, 149.4, 133.8, 133.4, 131.8, 131.3, 130.4, 130.3, 129.3, 128.7, 126.2, 123.9, 29.8 | |

| Major IR Peaks (cm⁻¹) | 1735 (C=O, ester), 1685 (C=O, ketone), 1260, 1090 (C-O, ester) | |

| Mass Spectrum (m/z) | 240 (M+), 121, 105, 77 |

Synthesis of (2-acetylphenyl) benzoate

The synthesis of (2-acetylphenyl) benzoate is typically achieved through the esterification of 2-hydroxyacetophenone (B1195853) with benzoyl chloride in the presence of a base. The following protocol is a representative procedure.

Experimental Protocol: Benzoylation of 2-Hydroxyacetophenone

Materials:

-

2-Hydroxyacetophenone

-

Benzoyl chloride

-

Pyridine (B92270) (anhydrous)

-

3% Hydrochloric acid (HCl)

-

Methanol (B129727) (ice-cold)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and 3% HCl.

-

A precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water followed by a small amount of ice-cold methanol to remove impurities.

-

For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture.

-

Dry the purified product under vacuum to yield (2-acetylphenyl) benzoate as a crystalline solid.

Synthesis Workflow

Potential Applications and Mechanisms of Action

While specific biological data for (2-acetylphenyl) benzoate is limited, its structural motifs suggest potential as a UVA absorber and an anti-inflammatory agent. The proposed mechanisms are based on the activities of structurally related compounds.

UVA Absorber

Aromatic esters like (2-acetylphenyl) benzoate can absorb ultraviolet (UV) radiation. The energy from UV photons excites electrons from the ground state (S₀) to a higher energy singlet state (S₁). The molecule then rapidly dissipates this energy, primarily through non-radiative pathways such as internal conversion and vibrational relaxation, returning to the ground state and releasing the energy as heat. This process prevents the UV radiation from reaching and damaging the skin.

Anti-inflammatory Agent

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins (B1171923) from arachidonic acid. While direct evidence is lacking for (2-acetylphenyl) benzoate, its aromatic structure is a common feature in many COX inhibitors. Inhibition of the COX-1 and/or COX-2 enzymes would reduce the production of prostaglandins, thereby mitigating the inflammatory response.

Conclusion

(2-acetylphenyl) benzoate is a readily synthesizable aromatic ester with well-defined chemical and physical properties. Its structural characteristics suggest potential utility in dermatology as a UVA absorber and in pharmacology as a lead for anti-inflammatory drug discovery. Further research is warranted to elucidate its specific biological activities and to validate the proposed mechanisms of action. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

An In-depth Technical Guide to 2-Acetylphenyl benzoate (CAS: 4010-33-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Acetylphenyl benzoate (B1203000) (CAS Number: 4010-33-7), an aromatic ester with significant potential in various scientific and industrial fields. The document details its chemical and physical properties, provides established synthesis protocols, and explores its known and putative biological activities, with a focus on its anti-inflammatory and ultraviolet (UV) absorbing properties. Detailed experimental methodologies for synthesis and relevant biological assays are presented, alongside spectroscopic data for characterization. Furthermore, this guide illustrates key chemical transformations and biological pathways involving 2-Acetylphenyl benzoate through diagrams generated using the DOT language, offering a valuable resource for professionals in chemical synthesis and drug discovery.

Chemical and Physical Properties

This compound, with the molecular formula C₁₅H₁₂O₃, is an ester of 2-hydroxyacetophenone (B1195853) and benzoic acid.[1] Its structure combines an acetylphenyl group with a benzoate moiety, contributing to its unique chemical reactivity and biological profile.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4010-33-7 | |

| Molecular Formula | C₁₅H₁₂O₃ | [1] |

| Molecular Weight | 240.26 g/mol | |

| IUPAC Name | This compound | |

| Melting Point | 87-88 °C | |

| Boiling Point | 420 °C at 760 mmHg | [2] |

| Density | 1.175 g/cm³ | [2] |

| Flash Point | 188.6 °C | [2] |

| Physical Form | Powder | |

| InChI Key | UEVPPUDQJRWOLT-UHFFFAOYSA-N |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-8.2 ppm), Acetyl protons (singlet, ~2.5 ppm) |

| ¹³C NMR | Carbonyl carbons (~165 ppm for ester, ~198 ppm for ketone), Aromatic carbons (~120-150 ppm), Acetyl methyl carbon (~29 ppm) |

| IR (Infrared) | C=O stretching (ester) ~1735 cm⁻¹, C=O stretching (ketone) ~1690 cm⁻¹, C-O stretching ~1270 cm⁻¹ |

| Mass Spec (EI) | Molecular Ion [M]⁺ at m/z 240. Fragments corresponding to the loss of the benzoyl group [M-105]⁺ and the acetylphenyl group [M-135]⁺ are expected. |

Note: These are predicted values and should be confirmed by experimental data.

Synthesis of this compound

The primary method for the synthesis of this compound is the esterification of 2-hydroxyacetophenone.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Esterification of 2-Hydroxyacetophenone

This protocol is adapted from established procedures for the benzoylation of phenols.

Materials:

-

2-Hydroxyacetophenone

-

Benzoyl chloride

-

Anhydrous Pyridine

-

3% Hydrochloric acid

-

Methanol

-

Deionized water

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL Erlenmeyer flask, dissolve 13.6 g (0.1 mol) of 2-hydroxyacetophenone in 20 mL of anhydrous pyridine.

-

To this solution, add 21.1 g (0.15 mol) of benzoyl chloride. A spontaneous increase in temperature will be observed.

-

After the initial exothermic reaction subsides (approximately 15 minutes), pour the reaction mixture into a beaker containing 600 mL of 3% hydrochloric acid and 200 g of crushed ice, with vigorous stirring.

-

A solid precipitate of crude this compound will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with 20 mL of cold methanol, followed by 20 mL of cold water to remove any remaining impurities.

-

Dry the product to obtain crude this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695).

Chemical Reactivity: The Baker-Venkataraman Rearrangement

This compound is a key substrate in the Baker-Venkataraman rearrangement, a reaction that transforms o-acyloxyacetophenones into 1,3-diketones, which are important precursors for the synthesis of chromones and flavones.

Mechanism of the Baker-Venkataraman Rearrangement

Caption: Mechanism of the Baker-Venkataraman Rearrangement.

Biological and Industrial Applications

This compound and its derivatives have garnered interest for their potential biological and industrial applications.

Anti-inflammatory Activity

Derivatives of this compound are being investigated for their anti-inflammatory properties. The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Table 3: Illustrative Anti-inflammatory Activity of Structurally Related Benzoate Esters

| Compound Class | Target | IC₅₀ (µM) | Reference(s) |

| Benzoate Esters | COX-1 | >100 | [3] |

| Benzoate Esters | COX-2 | 8.2 - 22.6 | [3] |

Note: These values are for structurally related compounds and serve as an indication of the potential activity of this compound.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed inhibition of the COX pathway by this compound.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This is a general protocol for determining the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the reaction buffer, heme, and the COX enzyme.

-

Add the test compound dilutions to the respective wells. Include a positive control (a known COX inhibitor) and a vehicle control.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

-

Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

UVA Absorber in Cosmetics

The chemical structure of this compound, containing both benzoate and acetophenone (B1666503) moieties, suggests its potential as a UVA absorber in cosmetic and sunscreen formulations.

Table 4: Predicted UV Absorption Properties

| Property | Predicted Value |

| λmax (in Ethanol) | ~300 - 320 nm |

| Molar Absorptivity (ε) | High (indicative of a strong chromophore) |

Note: These are predicted values and require experimental verification.

Experimental Protocol: Determination of UV Absorption Spectrum and Photostability

Part A: UV Absorption Spectrum

Materials:

-

This compound

-

Spectroscopic grade ethanol

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL).

-

Prepare a dilution of the stock solution to an appropriate concentration (e.g., 10 µg/mL) that gives an absorbance reading within the linear range of the spectrophotometer.

-

Use ethanol as a blank to zero the instrument.

-

Measure the absorbance of the diluted solution across the UV spectrum (290-400 nm).

-

Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

Part B: Photostability Assessment

Materials:

-

Solution of this compound from Part A

-

Solar simulator with a controlled UVA output

-

UV-Vis spectrophotometer

Procedure:

-

Measure the initial UV-Vis absorption spectrum of the solution as a baseline.

-

Expose the solution in the quartz cuvette to a defined dose of UVA radiation from the solar simulator.

-

After exposure, re-measure the UV-Vis absorption spectrum.

-

Calculate the percentage of degradation by comparing the absorbance at λmax before and after irradiation. A compound is generally considered photostable if it retains >90% of its initial absorbance.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a versatile molecule with established utility in organic synthesis, particularly as a precursor for heterocyclic compounds via the Baker-Venkataraman rearrangement. Its chemical structure also suggests promising applications as an anti-inflammatory agent and a UVA absorber. This technical guide provides a foundational resource for researchers and professionals, compiling essential data and detailed experimental protocols to facilitate further investigation and development of this compound in the fields of medicinal chemistry, materials science, and drug discovery. Further research is warranted to experimentally validate the predicted spectroscopic and biological data presented herein.

References

The Central Role of 2-Acetylphenyl Benzoate in Modern Flavonoid Synthesis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Flavonoids represent a diverse and significant class of polyphenolic compounds, widely recognized for their extensive pharmacological activities. The synthesis of the flavone (B191248) backbone is a cornerstone of medicinal chemistry and drug discovery. This technical guide provides an in-depth examination of 2-acetylphenyl benzoate (B1203000), a pivotal precursor in the synthesis of flavones. The core of this synthesis is the Baker-Venkataraman rearrangement, an efficient and robust method for constructing the requisite 1,3-diketone intermediate. This document details the underlying mechanisms, provides comprehensive experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow through detailed diagrams.

Introduction to 2-Acetylphenyl Benzoate

This compound (also known as o-acetylphenyl benzoate) is an organic ester that serves as a crucial starting material in several synthetic pathways.[1][2] Its primary significance in organic chemistry is as a precursor for the synthesis of heterocyclic compounds, most notably flavones and chromones.[1] The strategic placement of the ortho-acetyl group and the benzoate ester functionality makes it ideally suited for the Baker-Venkataraman rearrangement, a powerful intramolecular acyl transfer reaction.[1][3]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4010-33-7 | [1][2][4] |

| Molecular Formula | C₁₅H₁₂O₃ | [2][4][5] |

| Molecular Weight | 240.25 g/mol | [1][4] |

| Appearance | Solid | [1] |

| Boiling Point | 420°C at 760 mmHg | [2] |

| Flash Point | 188.6°C | [2] |

| Density | 1.175 g/cm³ | [2] |

| InChI Key | UEVPPUDQJRWOLT-UHFFFAOYSA-N | [1] |

The Synthetic Pathway: From Precursor to Flavone

The transformation of this compound into a flavone is a well-established two-step process.[6]

-

Baker-Venkataraman Rearrangement: The process begins with a base-catalyzed intramolecular rearrangement of this compound. This reaction converts the o-acyloxyacetophenone structure into a 1,3-diketone (specifically, 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione).[3][6][7]

-

Acid-Catalyzed Cyclodehydration: The resulting 1,3-diketone is then treated with a strong acid, which catalyzes an intramolecular condensation and dehydration to form the final, stable flavone ring system.[3][6]

References

- 1. This compound | 4010-33-7 | Benchchem [benchchem.com]

- 2. This compound | 4010-33-7 [chemnet.com]

- 3. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-Benzoyloxyacetophenone [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Reaction of o-Hydroxyacetophenone and Benzoyl Chloride: Synthesis, Mechanisms, and Applications in Flavonoid Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between o-hydroxyacetophenone and benzoyl chloride, a cornerstone transformation in the synthesis of flavonoids and other valuable organic intermediates. This document details the reaction mechanisms, experimental protocols, and the biological significance of the resulting downstream products, with a focus on their interaction with key cellular signaling pathways relevant to drug discovery and development.

Core Reaction: Esterification of o-Hydroxyacetophenone

The reaction of o-hydroxyacetophenone with benzoyl chloride is a classic esterification that yields 2-acetylphenyl benzoate, also known as o-benzoyloxyacetophenone. This reaction is typically performed under Schotten-Baumann conditions, utilizing a base to neutralize the hydrochloric acid byproduct.[1][2] Pyridine (B92270) is a commonly used base and can also serve as the solvent.[3][4]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the phenolic oxygen of o-hydroxyacetophenone attacks the electrophilic carbonyl carbon of benzoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion, facilitated by the base, results in the formation of the ester product.

Reaction Scheme:

Caption: Esterification of o-hydroxyacetophenone with benzoyl chloride.

Experimental Protocols

Synthesis of o-Benzoyloxyacetophenone

This protocol is adapted from established literature procedures.[3][5]

Materials:

-

o-Hydroxyacetophenone

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

3% Hydrochloric acid (HCl)

-

Crushed ice

-

Standard laboratory glassware (conical flask, Büchner funnel, etc.)

-

Calcium chloride drying tube

Procedure:

-

In a 100-mL conical flask, combine 13.6 g (0.1 mole) of o-hydroxyacetophenone and 20 mL of anhydrous pyridine.

-

Slowly add 21.1 g (0.15 mole) of benzoyl chloride to the mixture. The reaction is exothermic, and the temperature will rise.

-

Fit the flask with a calcium chloride drying tube and allow the mixture to stand for approximately 15-20 minutes, or until no more heat is evolved.[3][5]

-

Pour the reaction mixture into a beaker containing 600 mL of 3% hydrochloric acid and 200 g of crushed ice, stirring vigorously.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the product sequentially with 20 mL of cold methanol and 20 mL of cold water.[3]

-

Dry the product as thoroughly as possible on the funnel, then air-dry at room temperature.

-

For further purification, the crude product can be recrystallized from methanol.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (o-hydroxyacetophenone:benzoyl chloride) | 1 : 1.5 | [3] |

| Crude Yield | 22-23 g | [3] |

| Recrystallized Yield | 19-20 g (79-83%) | [3] |

| Melting Point (crude) | 81-87 °C | [3] |

| Melting Point (recrystallized) | 87-88 °C | [3] |

Spectroscopic Data for o-Benzoyloxyacetophenone:

| Data Type | Values |

| ¹H NMR (700 MHz, CDCl₃) δ | 8.20 (d, J=8.3 Hz, 2H), 7.85 (d, J=7.7 Hz, 1H), 7.63 (t, J=7.4 Hz, 1H), 7.56 (t, J=7.9 Hz, 1H), 7.51 (t, J=7.9 Hz, 2H), 7.35 (t, J=7.7 Hz, 1H), 7.22 (d, J=8.0 Hz, 1H), 2.52 (s, 3H)[6] |

| Boiling Point | 420 °C at 760 mmHg[6] |

| Density | 1.175 g/cm³[6] |

Downstream Synthesis: The Gateway to Flavonoids

o-Benzoyloxyacetophenone is a critical intermediate in the synthesis of flavones, a class of flavonoids with significant biological activities.[4] Two primary pathways from o-benzoyloxyacetophenone to flavones are the Baker-Venkataraman rearrangement and a direct cyclization method.

Baker-Venkataraman Rearrangement

This rearrangement converts o-benzoyloxyacetophenone into a 1,3-diketone (o-hydroxydibenzoylmethane) in the presence of a base, typically potassium hydroxide (B78521) (KOH) in pyridine.[7][8][9][10][11] The resulting diketone can then be cyclized under acidic conditions to form the flavone (B191248) core.[3]

Mechanism of Baker-Venkataraman Rearrangement:

Caption: Mechanism of the Baker-Venkataraman rearrangement.

Experimental Protocol for Baker-Venkataraman Rearrangement and Cyclization:

This protocol is a continuation from the synthesis of o-benzoyloxyacetophenone.[3]

Part A: Synthesis of o-Hydroxydibenzoylmethane (1,3-Diketone)

-

Dissolve 20 g (0.083 mole) of o-benzoyloxyacetophenone in 75 mL of pyridine in a beaker and warm to 50 °C.

-

Add 7 g of pulverized 85% potassium hydroxide and stir mechanically for 15 minutes. A yellow precipitate of the potassium salt will form.

-

Cool the mixture to room temperature and acidify with 100 mL of 10% acetic acid.

-

Collect the light-yellow precipitate of o-hydroxydibenzoylmethane by vacuum filtration.

Part B: Cyclization to Flavone

-

Dissolve 16.6 g (0.069 mole) of the crude o-hydroxydibenzoylmethane in 90 mL of glacial acetic acid in a conical flask.

-

Add 3.5 mL of concentrated sulfuric acid with shaking.

-

Heat the mixture under reflux on a steam bath for 1 hour with occasional shaking.

-

Pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Collect the crude flavone by vacuum filtration and wash with water until the filtrate is neutral.

-

The product can be recrystallized from ligroin.

Quantitative Data for Flavone Synthesis via Baker-Venkataraman Rearrangement:

| Step | Product | Yield | Melting Point | Reference |

| Rearrangement | o-Hydroxydibenzoylmethane (crude) | 16-17 g | - | [3] |

| Cyclization | Flavone (crude) | 14.5-15 g (94-97%) | 95-97 °C | [3] |

| Overall Yield | Flavone | 59-68% (from o-hydroxyacetophenone) | 96-97 °C (pure) | [3] |

Biological Relevance and Signaling Pathways

Flavonoids, the downstream products of this synthetic pathway, are renowned for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[4][12][13][14] These biological activities are often attributed to their ability to modulate cellular signaling pathways rather than just their antioxidant properties.[12][15]

For drug development professionals, understanding how these synthesized compounds interact with cellular machinery is paramount. Flavonoids have been shown to influence several key signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial regulators of cell survival, proliferation, and apoptosis.[12][16]

Modulation of the PI3K/Akt Signaling Pathway by Flavonoids:

The PI3K/Akt pathway is a critical intracellular signaling pathway in regulating the cell cycle. Therefore, it is directly involved in cellular quiescence, proliferation, cancer, and longevity. Flavonoids have been shown to modulate this pathway at various points, which contributes to their therapeutic effects.

Caption: Flavonoid-mediated modulation of the PI3K/Akt signaling pathway.

Conclusion

The reaction of o-hydroxyacetophenone with benzoyl chloride is a facile and efficient entry point into the synthesis of o-benzoyloxyacetophenone. This intermediate is not only a valuable building block in its own right but also serves as a key precursor to the flavone scaffold via the Baker-Venkataraman rearrangement. The resulting flavonoids are of significant interest to the pharmaceutical and drug development industries due to their ability to modulate critical cellular signaling pathways. This guide provides the foundational chemical knowledge and experimental details necessary for researchers to synthesize and further explore the therapeutic potential of this important class of compounds.

References

- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 2. byjus.com [byjus.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. biomedres.us [biomedres.us]

- 5. mentis.uta.edu [mentis.uta.edu]

- 6. o - Benzoyloxyacetophenone, CAS No. 4010-33-7 - iChemical [ichemical.com]

- 7. Baker–Venkataraman rearrangement - Wikipedia [en.wikipedia.org]

- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 9. jk-sci.com [jk-sci.com]

- 10. chemistry-reaction.com [chemistry-reaction.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 16. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Electrophilic Aromatic Substitution on 2-Acetylphenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, regioselectivity, and experimental considerations for electrophilic aromatic substitution (EAS) reactions on 2-acetylphenyl benzoate (B1203000). The document details the directing effects of the constituent functional groups, predicts the outcomes of various EAS reactions, and offers generalized experimental protocols for key transformations.

Introduction to the Reactivity of 2-Acetylphenyl Benzoate

This compound possesses two aromatic rings with differing reactivity towards electrophiles. The electronic properties of the substituents on each ring govern the regioselectivity of substitution.

-

Ring A (derived from benzoic acid): This ring is substituted by an ester group (-C(O)O-), which is deactivating due to the electron-withdrawing nature of the carbonyl group. Therefore, electrophilic substitution on this ring is significantly disfavored.

-

Ring B (derived from 2'-hydroxyacetophenone): This ring is disubstituted with an acetyl group (-C(O)CH₃) and a benzoyloxy group (-OC(O)Ph). The interplay of these two groups determines the position of electrophilic attack.

Directing Effects and Regioselectivity on Ring B

The site of electrophilic attack on the 2-acetylphenyl moiety is determined by the competing directing effects of the acetyl and benzoyloxy substituents.

-

Acetyl Group: The acetyl group is a moderate deactivating group and a meta-director .[1][2] It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic.

-

Benzoyloxy Group: The benzoyloxy group, attached via the oxygen atom, is an ortho, para-director . The lone pairs on the oxygen atom can be donated into the ring through resonance, increasing the electron density at the ortho and para positions.[3][4] Overall, this group is considered activating.

In electrophilic aromatic substitution on disubstituted benzenes, the more powerfully activating group generally controls the regioselectivity. In the case of this compound, the activating ortho, para-directing benzoyloxy group will direct the incoming electrophile over the deactivating meta-directing acetyl group.

Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho and para to the benzoyloxy group. Given that the para position (position 5) is sterically less hindered than the ortho position (position 3), the para-substituted product is expected to be the major isomer .

Key Electrophilic Aromatic Substitution Reactions and Protocols

While specific quantitative data for the electrophilic aromatic substitution on this compound is not extensively available in the literature, the following sections provide detailed, generalized experimental protocols for common EAS reactions. These protocols are based on established procedures for similarly substituted aromatic compounds and should be optimized for specific applications.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further synthetic transformations.

Predicted Major Product: 2-Acetyl-5-nitrophenyl benzoate

Experimental Protocol: Nitration of this compound

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| This compound | C₁₅H₁₂O₃ | 240.25 | Substrate |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst and Solvent |

| Concentrated Nitric Acid | HNO₃ | 63.01 | Nitrating Agent |

| Ice | H₂O | 18.02 | For quenching |

| Deionized Water | H₂O | 18.02 | For washing |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the nitrated product.

Halogenation (Bromination)

Halogenation introduces a halogen atom (e.g., -Br) onto the aromatic ring, which can serve as a handle for cross-coupling reactions.

Predicted Major Product: 2-Acetyl-5-bromophenyl benzoate

Experimental Protocol: Bromination of this compound

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| This compound | C₁₅H₁₂O₃ | 240.25 | Substrate |

| Bromine | Br₂ | 159.81 | Brominating Agent |

| Iron(III) Bromide | FeBr₃ | 295.56 | Lewis Acid Catalyst |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Solvent |

| Sodium Thiosulfate (B1220275) Soln. | Na₂S₂O₃ | 158.11 | For quenching |

| Saturated NaHCO₃ Soln. | NaHCO₃ | 84.01 | For neutralization |

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flask protected from light, add iron(III) bromide (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in DCM dropwise to the stirred reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

-

Quench the reaction by adding a cold aqueous solution of sodium thiosulfate to consume excess bromine.

-

Transfer the mixture to a separatory funnel, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the brominated product.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-C(O)R) to the aromatic ring, forming a ketone. This reaction generally requires harsher conditions and may be challenging due to the presence of a deactivating acetyl group on the ring.

Predicted Major Product: 2-Acetyl-5-acylphenyl benzoate

Experimental Protocol: Friedel-Crafts Acylation of this compound

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| This compound | C₁₅H₁₂O₃ | 240.25 | Substrate |

| Acyl Chloride (e.g., Acetyl Chloride) | CH₃COCl | 78.50 | Acylating Agent |

| Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Solvent |

| Dilute Hydrochloric Acid | HCl | 36.46 | For workup |

Procedure:

-

In a dry three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C and add the acyl chloride (1.2 eq) dropwise.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Intramolecular Electrophilic Aromatic Substitution: The Fries Rearrangement

The Fries rearrangement is a relevant intramolecular EAS reaction for this compound, where the benzoyl group migrates from the phenolic oxygen to the aromatic ring upon treatment with a Lewis acid. The regioselectivity is often temperature-dependent.

Quantitative Data for Fries Rearrangement of Aryl Esters

While specific data for this compound is limited, the following table provides illustrative yields for the Fries rearrangement of related phenyl benzoates, highlighting the general efficiency of the reaction.

| Substrate | Lewis Acid | Temperature (°C) | Product(s) | Yield (%) |

| Phenyl benzoate | AlCl₃ | 25-30 | 2-Hydroxybenzophenone | 25 |

| 4-Hydroxybenzophenone | 65 | |||

| Phenyl acetate | AlCl₃ | 25 | 2'-Hydroxyacetophenone | 15 |

| 4'-Hydroxyacetophenone | 75 | |||

| Phenyl acetate | AlCl₃ | 165 | 2'-Hydroxyacetophenone | 60 |

| 4'-Hydroxyacetophenone | 15 |

Data is illustrative and sourced from general organic chemistry literature.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Predicted regioselectivity of electrophilic aromatic substitution.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Acetylphenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-acetylphenyl benzoate (B1203000) through the esterification of 2-hydroxyacetophenone (B1195853) with benzoyl chloride. The primary method described is a base-catalyzed acylation using pyridine (B92270), a widely utilized and robust transformation in organic synthesis. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, including flavones. This application note includes a summary of reaction parameters, a step-by-step experimental procedure, purification techniques, and a graphical representation of the experimental workflow.

Introduction

The esterification of phenols is a fundamental reaction in organic chemistry, crucial for the synthesis of a wide array of compounds, including active pharmaceutical ingredients and other fine chemicals. The reaction between a phenol, such as 2-hydroxyacetophenone, and an acyl chloride, like benzoyl chloride, is a common and efficient method for forming aryl esters. The resulting product, 2-acetylphenyl benzoate, is a key precursor in multi-step synthetic sequences, notably in the synthesis of flavone (B191248) derivatives via the Baker-Venkataraman rearrangement. The protocol detailed herein utilizes a base, typically pyridine, which can act as both a catalyst and a solvent, effectively neutralizing the hydrogen chloride byproduct and driving the reaction to completion under mild conditions.[1][2][3]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

2-Hydroxyacetophenone + Benzoyl Chloride → this compound + Pyridinium Hydrochloride

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on the acyl chloride method.

| Parameter | Value | Reference |

| Starting Materials | 2-Hydroxyacetophenone, Benzoyl Chloride | [3][4] |

| Key Reagents | Pyridine (anhydrous) | [3][4][5] |

| Molar Ratio (2-Hydroxyacetophenone : Benzoyl Chloride) | 1 : 1.5 | [1][3] |

| Reaction Temperature | Room Temperature (exothermic initially) | [2][4] |

| Reaction Time | Approximately 15 minutes to 1 hour | [1][3][4] |

| Typical Yield | 79-83% | [1][3] |

Experimental Protocol

This protocol is for the synthesis of this compound on a 0.1 mole scale.

Materials and Equipment:

-

2-Hydroxyacetophenone (13.6 g, 0.1 mole)[3]

-

Benzoyl Chloride (21.1 g, 17.4 mL, 0.15 mole)[3]

-

Anhydrous Pyridine (20 mL)[3]

-

3% Hydrochloric Acid (600 mL)[3]

-

Methanol (B129727) (for washing and recrystallization)[3]

-

Deionized Water

-

100 mL Conical Flask or Round-Bottom Flask[3]

-

Calcium Chloride Drying Tube[3]

-

1 L Beaker

-

Büchner Funnel and Filter Flask

-

Magnetic Stirrer and Stir Bar

-

Ice Bath

-

Standard Laboratory Glassware

Procedure:

-

Reaction Setup: In a 100-mL conical flask equipped with a magnetic stir bar, place 2-hydroxyacetophenone (13.6 g, 0.1 mole). To this, add anhydrous pyridine (20 mL) followed by benzoyl chloride (21.1 g, 0.15 mole).[3] Fit the flask with a calcium chloride drying tube.

-

Reaction: The temperature of the reaction mixture will rise spontaneously.[3] Stir the mixture. The reaction is generally complete when no more heat is evolved, which typically takes about 15 minutes.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

Quenching and Precipitation: In a 1 L beaker, prepare a mixture of 600 mL of 3% hydrochloric acid and approximately 200 g of crushed ice. With vigorous stirring, slowly pour the reaction mixture into the ice/acid mixture.[3] A solid precipitate of the crude this compound will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[3][4]

-

Washing: Wash the collected solid with a small amount of cold methanol and then with cold water to remove impurities.[3][4]

-

Drying: Suck the product as dry as possible on the Büchner funnel and then air-dry at room temperature. The yield of the crude product is typically high.[3]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol (B145695) to obtain pure this compound.[3][4]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Pyridine is flammable and toxic; handle with care.

-

Benzoyl chloride is corrosive and lachrymatory; avoid inhalation and contact with skin.

-

Hydrochloric acid is corrosive; handle with care.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 2-Acetylphenyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental synthesis of 2-acetylphenyl benzoate (B1203000), an organic compound with applications as an intermediate in the synthesis of flavonoids and other heterocyclic compounds.[1] The protocols detailed herein are based on established laboratory procedures.

Introduction

2-Acetylphenyl benzoate (IUPAC Name: (2-acetylphenyl) benzoate) is a benzoate ester with the molecular formula C₁₅H₁₂O₃.[2] Its synthesis is a common example of esterification, a fundamental reaction in organic chemistry. The primary route for its preparation involves the reaction of 2-hydroxyacetophenone (B1195853) with benzoyl chloride. This compound serves as a valuable precursor in various synthetic pathways, including the Baker-Venkataraman rearrangement for the formation of 1,3-diketones, which are intermediates in the synthesis of chromones and flavones.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| IUPAC Name | (2-acetylphenyl) benzoate | [1] |

| CAS Number | 4010-33-7 | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | [2] |

| Molecular Weight | 240.25 g/mol | [1][2] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 87-88 °C | [4] |

| Boiling Point | 420 °C at 760 mmHg | [1][5] |

| Density | 1.175 g/cm³ | [1][5] |

| Flash Point | 188.6 °C | [1][5] |

Experimental Protocols

The most common and efficient method for the synthesis of this compound is the acylation of 2-hydroxyacetophenone with benzoyl chloride using pyridine (B92270) as a catalyst and solvent.[2][6]

Materials:

-

2-hydroxyacetophenone

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

3% Hydrochloric acid (HCl) solution

-

Methanol (ice-cold)

-

Deionized water

-

Crushed ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Pasteur pipette

-

Calcium chloride drying tube

-

Beaker

-

Büchner funnel and filter paper for vacuum filtration

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 2-hydroxyacetophenone in anhydrous pyridine.[1]

-

Addition of Acylating Agent: Using a Pasteur pipette, slowly add benzoyl chloride to the solution while stirring.[1] An exothermic reaction will occur.

-

Reaction Progression: Fit the flask with a calcium chloride drying tube to protect the reaction from atmospheric moisture and continue to swirl or stir the mixture.[1] Allow the reaction to proceed for approximately 20 minutes, or until no more heat is evolved.[1]

-

Quenching the Reaction: Prepare a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.[1] Pour the reaction mixture into this beaker with vigorous stirring. A precipitate of the crude product will form.

-

Isolation of the Product: Once all the ice has melted, collect the solid product by vacuum filtration using a Büchner funnel.[1][6]

-

Washing the Product: Wash the collected solid with a small amount of ice-cold methanol, followed by a wash with cold deionized water to remove any remaining pyridine hydrochloride and other impurities.[1][6]

-

Drying: Dry the purified this compound product.

Visualizations

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 2-hydroxyacetophenone and benzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group in 2-hydroxyacetophenone attacks the electrophilic carbonyl carbon of benzoyl chloride. Pyridine acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and also serves to neutralize the HCl byproduct formed during the reaction.[2]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

References

Application Notes and Protocols: 2-Acetylphenyl Benzoate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmaceutical applications of 2-acetylphenyl benzoate (B1203000), focusing on its role as a key synthetic intermediate and its potential biological activities. Detailed experimental protocols and visualizations are included to facilitate further research and drug development efforts.

Application Note 1: Synthetic Intermediate for Heterocyclic Compounds

2-Acetylphenyl benzoate is a well-established precursor in the synthesis of various biologically active heterocyclic compounds, particularly flavones and chromones.[1][2] Its strategic importance lies in its utility in the Baker-Venkataraman rearrangement, which yields 1,3-diketones, essential building blocks for these scaffolds.[2][3]

Key Applications:

-

Flavone Synthesis: Serves as a starting material for the synthesis of flavones, a class of compounds known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2]

-

Chromone (B188151) Synthesis: Utilized in the production of chromone derivatives, which are present in many natural products and exhibit a wide range of biological effects.[3]

-

Frutinone A Synthesis: Acts as a crucial intermediate in the total synthesis of Frutinone A, a natural product that has demonstrated inhibitory activity against the CYP1A2 enzyme.[3][4]

Logical Workflow for Flavone Synthesis:

Caption: Synthetic pathway from 2-hydroxyacetophenone to flavones via this compound.

Application Note 2: Potential Anti-Inflammatory Agent

Research has suggested that this compound and its derivatives possess anti-inflammatory properties.[5] While direct, extensive studies on this compound are limited, the broader class of benzoate esters has shown potential in modulating inflammatory pathways.[6] This suggests that this compound could serve as a lead compound for the development of novel anti-inflammatory drugs.[5] The proposed mechanism may involve the inhibition of pro-inflammatory mediators.[5]

Putative Anti-Inflammatory Signaling Pathway:

Caption: Hypothetical pathway for the anti-inflammatory action of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the esterification of 2-hydroxyacetophenone with benzoyl chloride.[1]

Materials:

-

2-Hydroxyacetophenone

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

3% Hydrochloric acid (HCl)

-

Ice-cold methanol (B129727)

-

Deionized water

-

Crushed ice

-

Flask, Beaker, Pasteur pipette, Calcium chloride drying tube, Vacuum filtration apparatus

Procedure:

-

In a suitable flask, dissolve 2-hydroxyacetophenone (20.0 mmol) in pyridine (5 mL).[1]

-

Slowly add benzoyl chloride (30.0 mmol) to the solution using a Pasteur pipette. An exothermic reaction will occur.[1]

-

Fit the flask with a calcium chloride drying tube and swirl the mixture.[1]

-

Allow the reaction to stand for 20 minutes, or until no further heat is evolved.[1]

-

Pour the reaction mixture into a beaker containing approximately 120 mL of 3% HCl and 40 g of crushed ice.[1]

-

Once all the ice has melted, collect the precipitated solid by vacuum filtration.[1]

-

Wash the product sequentially with approximately 5 mL of ice-cold methanol and 5 mL of water.[1]

-

The resulting solid is 2-benzoyloxyacetophenone (this compound).[1]

Synthetic Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

While specific data for this compound is not widely available, this protocol, adapted from studies on related benzoate derivatives, can be used to assess its potential cytotoxic activity against cancer cell lines.[7][8]

Materials:

-

Human cancer cell line (e.g., HT-29 colorectal cancer cells)[8]

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator at 37°C.[7]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.[7]

-

Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate the plates for 48-72 hours.[7]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for an additional 4 hours.[7]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[6]

Data Presentation:

The results of the cytotoxicity assay can be summarized in a table.

| Compound | Cell Line | IC50 (µM) |

| This compound | HT-29 | TBD |

| Positive Control | HT-29 | Value |

TBD: To be determined through experimentation. Positive control: A known cytotoxic agent.

Summary of Physicochemical Properties

A summary of the known chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| IUPAC Name | (2-acetylphenyl) benzoate | [1] |

| CAS Number | 4010-33-7 | [1] |

| Molecular Formula | C₁₅H₁₂O₃ | [5][9] |

| Molecular Weight | 240.25 g/mol | [1][5] |

| Appearance | Colorless crystalline solid | [1] |

| Boiling Point | 420°C at 760 mmHg | [1] |

| Flash Point | 188.6°C | [1] |

| Density | 1.175 g/cm³ | [1] |

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 4010-33-7 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy this compound | 4010-33-7 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for 2-Acetylphenyl Benzoate as a UVA Absorber in Cosmetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing demand for broad-spectrum sunscreens that provide effective protection against both UVB and UVA radiation has driven the search for novel UV absorbers. 2-Acetylphenyl benzoate (B1203000) is a promising organic molecule with potential as a UVA absorber in cosmetic and dermatological formulations.[1] Its chemical structure, containing both a benzoate and an acetophenone (B1666503) moiety, suggests inherent photoprotective properties.[1] This document provides detailed application notes and experimental protocols for the evaluation of 2-acetylphenyl benzoate as a UVA-absorbing agent for use in cosmetic products.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | (2-acetylphenyl) benzoate | |

| CAS Number | 4010-33-7 | [2][3] |

| Molecular Formula | C₁₅H₁₂O₃ | [2][3] |

| Molecular Weight | 240.25 g/mol | [2][3] |